Mevastatin Hydroxy Acid t-Butylamine Salt
Description
Structure
3D Structure of Parent
Properties
CAS No. |
262285-80-3 |
|---|---|
Molecular Formula |
C27H47NO6 |
Molecular Weight |
481.7 g/mol |
IUPAC Name |
(3R,5R)-7-[(1S,2S,8S,8aR)-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid;2-methylpropan-2-amine |
InChI |
InChI=1S/C23H36O6.C4H11N/c1-4-14(2)23(28)29-20-7-5-6-16-9-8-15(3)19(22(16)20)11-10-17(24)12-18(25)13-21(26)27;1-4(2,3)5/h6,8-9,14-15,17-20,22,24-25H,4-5,7,10-13H2,1-3H3,(H,26,27);5H2,1-3H3/t14-,15-,17+,18+,19-,20-,22-;/m0./s1 |
InChI Key |
KKUAUFTVXXYRIK-AGNATJBLSA-N |
SMILES |
CCC(C)C(=O)OC1CCC=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O.CC(C)(C)N |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1CCC=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O.CC(C)(C)N |
Canonical SMILES |
CCC(C)C(=O)OC1CCC=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O.CC(C)(C)N |
Synonyms |
(βR,δR,1S,2S,8S,8aR)-1,2,6,7,8,8a-Hexahydro-β,δ-dihydroxy-2-methyl-8-[(2S)-2-methyl-1-oxobutoxy]-1-naphthaleneheptanoate 2-Methyl-2-propanamine |
Origin of Product |
United States |
Foundational & Exploratory
Biological Activity of Mevastatin: Hydroxy Acid vs. Lactone Form
Technical Guide for Research & Drug Development
Executive Summary
Mevastatin (Compactin), the parent compound of the statin class, exists in two distinct chemical forms that dictate its biological utility: the lactone (prodrug) and the hydroxy acid (active inhibitor) .[1][2]
For researchers, the most critical technical failure point in statin experimentation is the inadvertent use of the lactone form in in vitro enzyme assays. While the lactone form is stable and lipophilic (ideal for storage and cellular penetration), it is pharmacologically inactive against HMG-CoA reductase until the lactone ring is hydrolyzed.
This guide details the structural mechanisms, interconversion protocols, and biological activity profiles required to correctly utilize Mevastatin in experimental settings.
Structural & Mechanistic Basis[3][4]
The biological activity of Mevastatin is binary, governed by the status of the hexahydronaphthalene ring system's side chain.
The Lactone (Prodrug)[1][3][5][6][7]
-
Structure: Contains a closed ester linkage (cyclic ester) forming a lactone ring.
-
Properties: High lipophilicity (
). -
Mechanism: The closed ring sterically hinders binding to the catalytic domain of HMG-CoA reductase (HMGCR). It lacks the free hydroxyl and carboxylate groups necessary to mimic the HMG-CoA substrate.
-
Role: Acts as a vehicle for passive diffusion across cell membranes.[3][4]
The Hydroxy Acid (Active Agent)[3][5][6][7][8]
-
Structure: The lactone ring is hydrolyzed to form a 3,5-dihydroxyheptanoic acid moiety.
-
Properties: Hydrophilic (polar).
-
Mechanism: This open-ring structure functions as a transition-state analog of HMG-CoA. The terminal carboxylate and hydroxyl groups form high-affinity ionic and hydrogen bonds with Lys735, Ser565, and Glu559 residues within the HMGCR active site.
-
Role: Potent competitive inhibitor of mevalonate synthesis.[2]
Mechanism of Action Pathway
The following diagram illustrates the critical activation step required for biological efficacy.
Figure 1: The activation pathway of Mevastatin. The inactive lactone must undergo hydrolysis to bind HMG-CoA Reductase.
Biological Activity Profile
The discrepancy in potency between the two forms is orders of magnitude different when measured directly against the enzyme.
Comparative Activity Data
| Parameter | Mevastatin Lactone | Mevastatin Hydroxy Acid |
| HMGCR Inhibition (IC50) | > 10,000 nM (Inactive)* | ~ 1-5 nM |
| Solubility | DMSO, Ethanol (Lipophilic) | Water/Buffer (Hydrophilic) |
| Cellular Uptake | Passive Diffusion (High) | Carrier-mediated (OATP) |
| Primary Use | In vivo administration; Cell culture (long incubation) | In vitro enzyme assays; Acute cell signaling |
*Note: Any observed activity of the lactone in cell-free assays is usually due to spontaneous hydrolysis in alkaline buffers.
The pH-Dependent Equilibrium
Mevastatin undergoes reversible interconversion based on pH. This is critical for assay buffer preparation:
-
Acidic pH (< 6.0): Favors Lactonization (Cyclization). The acid form will dehydrate back to the inactive lactone.
-
Alkaline pH (> 7.5): Favors Hydrolysis. The lactone ring opens to the active acid.
Critical Insight: If you dissolve Mevastatin Lactone in DMSO and add it directly to a neutral buffer, conversion to the active form is slow and incomplete. You must chemically activate it first.
Experimental Protocol: Mevastatin Activation
Objective: Convert commercially available Mevastatin (Lactone) into the bioactive Hydroxy Acid salt form for in vitro use. Scope: Applicable to Mevastatin, Lovastatin, and Simvastatin.[1][5][][7]
Reagents Required[12][13]
-
Ethanol (100%, molecular biology grade)
-
1N NaOH (Sodium Hydroxide)
-
1N HCl (Hydrochloric Acid) - for neutralization (optional depending on assay)
Workflow Diagram
Figure 2: Step-by-step laboratory workflow for chemically activating Mevastatin.
Detailed Methodology
-
Dissolution: Dissolve 10 mg of Mevastatin in 200 µL of 100% Ethanol. Vortex until clear.
-
Alkaline Hydrolysis: Add 150 µL of 1N NaOH.
-
Note: The high pH initiates the nucleophilic attack on the ester bond, opening the lactone ring.
-
-
Incubation: Incubate at 50°C for 2 hours (or 37°C for 4 hours).
-
Neutralization (Critical): Slowly add 1N HCl to adjust the pH to approx 7.2.
-
Warning: Do not overshoot to acidic pH, or the compound will re-lactonize.
-
Alternative: If the assay buffer is strong, you can skip HCl and dilute the alkaline stock directly, provided the final NaOH concentration is negligible.
-
-
Final Dilution: Bring volume to 1 mL with distilled water to create a stock solution. Store at -20°C for up to 1 month.
Pharmacokinetics & In Vivo Considerations[7][14][15]
When designing animal studies or interpreting clinical data, the form of administration matters less than the metabolic handling, as the body interconverts the forms.
Absorption and Distribution
-
Lactone: Highly lipophilic.[9] It is rapidly absorbed from the gut and crosses the blood-brain barrier (BBB) more effectively than the acid form [1].
-
Acid: Hydrophilic.[10] Requires OATP (Organic Anion Transporting Polypeptide) transporters for hepatic uptake.
Metabolism (The Lactone Loop)
In the liver, the lactone is hydrolyzed by esterases (paraoxonases) to the acid. However, the acid can be glucuronidated by UGT enzymes and then spontaneously convert back to the lactone form (lactone recycling), which may contribute to statin-induced myopathy due to the higher tissue penetration of the lactone [2].
References
-
Statin Lactone vs. Acid Pharmacokinetics Source: National Institutes of Health (PMC) [Link]
-
Simvastatin/Mevastatin Activation Protocol Source: Protocols.io [Link][11]
-
HMG-CoA Reductase Inhibitor Structural Biology Source: RCSB Protein Data Bank [Link]
Sources
- 1. Pharmaceutical Mycelia: A Story of Statins | LGC Standards [lgcstandards.com]
- 2. Mevastatin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. e-lactancia.org [e-lactancia.org]
- 5. Molecular Mechanisms Underlying the Effects of Statins in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4.4: The statins [davidmoore.org.uk]
- 8. Study on the conversion of three natural statins from lactone forms to their corresponding hydroxy acid forms and their determination in Pu-Erh tea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of Lactone and Acid Forms in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sysrevpharm.org [sysrevpharm.org]
- 11. protocols.io [protocols.io]
Methodological & Application
How to dissolve Mevastatin Hydroxy Acid t-Butylamine Salt for cell culture
Application Notes and Protocols
Topic: Dissolving and Utilizing Mevastatin Hydroxy Acid t-Butylamine Salt for In Vitro Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Scientist's Guide to Mevastatin Hydroxy Acid t-Butylamine Salt in Cell Culture
Mevastatin, also known as compactin, holds a significant place in pharmacology as the first identified member of the statin class of drugs.[1][2] Isolated from the mold Penicillium citrinum, its discovery revolutionized the management of hypercholesterolemia by identifying 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase as a druggable target.[1] In the context of cell-based research, mevastatin serves as a powerful tool to investigate the myriad of cellular processes regulated by the mevalonate pathway.
This guide focuses specifically on the Mevastatin Hydroxy Acid t-Butylamine Salt . Understanding this nomenclature is critical for experimental success. Statins can exist in two forms: an inactive lactone prodrug and a biologically active open hydroxy acid form.[3][4] While the lactone form requires intracellular hydrolysis to become active, the hydroxy acid form provided here is the active metabolite, allowing for more direct and predictable effects in in vitro systems.[5][6] The t-butylamine salt is incorporated to enhance the stability and handling of this active, yet less stable, hydroxy acid form.[7]
The primary mechanism of mevastatin is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][8][9] By blocking the conversion of HMG-CoA to mevalonic acid, mevastatin not only depletes intracellular cholesterol but also reduces the synthesis of crucial non-sterol isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of small GTPases such as Ras and Rho, which are pivotal in cell signaling, proliferation, and survival.[10] This interruption of protein prenylation is the foundation for many of mevastatin's "pleiotropic" effects, including the induction of apoptosis and cell cycle arrest in cancer cells.[2]
These application notes provide a comprehensive, field-tested protocol for the proper dissolution, storage, and application of Mevastatin Hydroxy Acid t-Butylamine Salt in cell culture, ensuring reproducible and reliable experimental outcomes.
I. Physicochemical Properties and Solubility Profile
A thorough understanding of the compound's properties is the first step in designing a robust experimental protocol. Mevastatin, in its parent form, is lipophilic and virtually insoluble in water.[3][11] The salt form slightly improves its characteristics, but a suitable organic solvent is still required for initial reconstitution.
| Property | Data | Source |
| Chemical Name | Mevastatin Hydroxy Acid t-Butylamine Salt | - |
| Parent Compound | Mevastatin (Compactin) | [2] |
| Molar Mass (Mevastatin) | 390.52 g/mol | |
| Molar Mass (t-Butylamine) | ~73.14 g/mol | - |
| Molar Mass (Salt Form) | ~463.66 g/mol (User must verify with CoA) | Calculated |
| Appearance | Typically a white to off-white lyophilized powder | [11] |
Solubility Data:
The choice of solvent is critical. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions due to its high solvating power for organic molecules and its miscibility with aqueous cell culture media at low concentrations.
| Solvent | Solubility | Notes & Recommendations |
| DMSO | ≥ 25 mg/mL | Recommended. Use fresh, anhydrous (≤0.05% water) DMSO to prevent moisture contamination, which can compromise solubility and long-term stability.[10][12] |
| Ethanol | ≥ 25 mg/mL | A viable alternative, but can be more evaporative and may have different effects on certain cell types compared to DMSO.[10] |
| Water | Insoluble | Do not attempt to dissolve the compound directly in water or aqueous buffers like PBS.[11][12] |
II. Protocol: Preparation of a Concentrated Stock Solution
This protocol details the steps for reconstituting lyophilized Mevastatin Hydroxy Acid t-Butylamine Salt to create a high-concentration stock solution. Adherence to aseptic technique is paramount to prevent contamination of cell cultures.
Materials Required:
-
Mevastatin Hydroxy Acid t-Butylamine Salt (lyophilized powder)
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene microcentrifuge tubes (for aliquots)
-
Calibrated precision pipettes and sterile tips
-
Laminar flow hood or biological safety cabinet
-
Vortex mixer
Step-by-Step Methodology:
-
Pre-Reconstitution Steps:
-
Before opening, allow the vial of lyophilized powder to equilibrate to room temperature for at least 20 minutes.[13] This prevents condensation of atmospheric moisture onto the powder, which can affect stability and weighing accuracy.
-
Briefly centrifuge the vial to ensure all powder is collected at the bottom.[13]
-
-
Calculating Solvent Volume:
-
Determine the desired stock concentration. A 10 mM or 20 mM stock is standard for laboratory use.
-
Crucially, use the molecular weight provided on the manufacturer's Certificate of Analysis (CoA) for your specific lot. For this example, we will use the calculated molecular weight of 463.66 g/mol .
-
Example Calculation for a 10 mM Stock Solution from 1 mg of powder:
-
Mass (m) = 1 mg = 0.001 g
-
Molecular Weight (MW) = 463.66 g/mol
-
Desired Concentration (C) = 10 mM = 0.010 mol/L
-
Volume (V) = m / (MW * C)
-
V = 0.001 g / (463.66 g/mol * 0.010 mol/L) = 0.0002156 L = 215.6 µL
-
-
Therefore, add 215.6 µL of DMSO to 1 mg of the compound to yield a 10 mM stock solution.
-
-
Dissolution Procedure (perform in a laminar flow hood):
-
Carefully add the calculated volume of sterile DMSO to the vial containing the powder.
-
Cap the vial tightly and vortex gently for 1-2 minutes until the solution is clear and all particulate matter has dissolved.
-
Visually inspect the solution against a light source to confirm complete dissolution. If particulates remain, brief warming in a 37°C water bath followed by vortexing can be attempted.
-
-
Aliquoting and Storage:
-
To avoid the detrimental effects of repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.[14] Aliquot volumes of 20-50 µL are typical.
-
Store the aliquots protected from light at -20°C for short-term storage (up to 2 months) or -80°C for long-term storage (up to 1 year) .[2] Properly stored, the DMSO stock solution is stable.
-
Experimental Workflow for Stock Preparation
Caption: Workflow for reconstituting Mevastatin Hydroxy Acid t-Butylamine Salt.
III. Scientific Context: Mechanism of Action
Mevastatin's efficacy in cell culture is rooted in its direct inhibition of the mevalonate pathway. This pathway is a central metabolic route responsible for producing cholesterol and a host of non-steroidal isoprenoid compounds essential for fundamental cellular functions.
Caption: Mevastatin inhibits HMG-CoA reductase, blocking the mevalonate pathway.
By inhibiting HMG-CoA reductase, mevastatin depletes the pool of mevalonate and its downstream products.[9] The reduction in FPP and GGPP prevents the prenylation of small GTPases, tethering them in an inactive, cytosolic state.[10] This disruption of signaling is a primary driver of the observed anti-proliferative, pro-apoptotic, and anti-inflammatory effects seen in various cell culture models.[2][11][15]
IV. Protocol: Application in Cell Culture
This section describes the dilution of the DMSO stock solution into an aqueous cell culture medium for treating cells. The key challenge is to prevent the compound from precipitating while keeping the final solvent concentration non-toxic to the cells.
Best Practices for Dilution:
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.1% (v/v) .[16] Most cell lines tolerate up to 0.5%, but it is crucial to determine the specific tolerance of your cell line by running a DMSO-only toxicity curve.[17]
-
Vehicle Control: Always include a vehicle control in your experiments. This consists of cells treated with the same final concentration of DMSO as the highest concentration of mevastatin used, but without the drug. This step is non-negotiable as it distinguishes the effects of the drug from the effects of the solvent.[16]
-
Dilution Strategy: To avoid precipitation, perform a serial dilution or add the small volume of DMSO stock directly to a large volume of pre-warmed (37°C) culture medium, mixing immediately and thoroughly before adding to the cells.[17] Never add the aqueous medium directly to the concentrated DMSO stock.
Step-by-Step Methodology:
-
Calculate Dilution: Determine the final desired concentration of mevastatin for your experiment. Concentrations used in the literature often range from 1 µM to 50 µM, but should be optimized for your specific cell line and assay.[2][18]
-
Example Calculation for a 10 µM Working Solution from a 10 mM Stock:
-
Stock Concentration (C1) = 10 mM = 10,000 µM
-
Desired Final Concentration (C2) = 10 µM
-
Desired Final Volume (V2) = 10 mL (for a 10 cm dish)
-
Volume of Stock to Add (V1) = (C2 * V2) / C1
-
V1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
-
This represents a 1:1000 dilution, resulting in a final DMSO concentration of 0.1%.
-
-
Prepare Working Solution:
-
In a sterile tube, add 9.99 mL of pre-warmed complete cell culture medium.
-
Add the 10 µL of the 10 mM mevastatin stock solution to the medium.
-
Cap the tube and mix immediately by inverting or gentle vortexing.
-
-
Cell Treatment:
-
Aspirate the old medium from the cells.
-
Add the medium containing the desired concentration of mevastatin (or the vehicle control medium).
-
Return the cells to the incubator for the desired treatment period.
-
V. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms in media after adding stock solution. | - Final drug concentration is too high (exceeds aqueous solubility).- DMSO concentration is too low to maintain solubility.- Poor or slow mixing upon dilution. | - Lower the final working concentration of mevastatin.- Ensure the final DMSO concentration is sufficient but non-toxic (e.g., 0.1%).- Add the stock to a large volume of media and mix vigorously and immediately.[17] |
| High cell death in vehicle control wells. | - The final DMSO concentration is toxic to the specific cell line used. | - Reduce the final DMSO concentration by making a more concentrated stock solution.- Perform a DMSO dose-response curve to determine the maximum tolerated concentration for your cells (e.g., test 0.05%, 0.1%, 0.25%, 0.5%). |
| Inconsistent or no biological effect observed. | - Stock solution has degraded due to improper storage or repeated freeze-thaw cycles.- Inaccurate pipetting of the viscous DMSO stock.- The chosen concentration is too low for the specific cell type or assay. | - Always use a fresh aliquot from -80°C storage for each experiment.- Use reverse pipetting technique for viscous liquids like DMSO.- Perform a dose-response experiment (e.g., 0.1 µM to 50 µM) to determine the effective concentration range. |
| Lyophilized powder is difficult to dissolve. | - The powder has absorbed moisture.- The DMSO is not anhydrous. | - Ensure the vial was properly equilibrated to room temperature before opening.- Use a fresh, unopened bottle of anhydrous, cell-culture grade DMSO.[12] |
References
-
Endo, A. (1970s). Mevastatin Discovery and HMG-CoA Reductase Inhibition. Wikipedia. [Link]
-
Amin-Hanjani, S., et al. (2001). Mevastatin, an HMG-CoA Reductase Inhibitor, Reduces Stroke Damage and Upregulates Endothelial Nitric Oxide Synthase in Mice. Stroke, American Heart Association Journals. [Link]
-
Sizar, O., & Khare, S. (2023). HMG-CoA Reductase Inhibitors. StatPearls - NCBI Bookshelf. [Link]
- Novartis AG. (2005). New salts of HMG-CoA reductase inhibitors.
-
ResearchGate Discussion. (2022). What statin is best for in vitro cell culture experiments?. ResearchGate. [Link]
-
de Lemos, A. S., et al. (2007). What is a relevant statin concentration in cell experiments claiming pleiotropic effects?. British Journal of Clinical Pharmacology. [Link]
-
Serajuddin, A. T., et al. (1991). Relative lipophilicities, solubilities, and structure-pharmacological considerations of HMG-CoA reductase inhibitors. Journal of Pharmaceutical Sciences. [Link]
-
Uitto, J., et al. (2021). Statins as a Therapeutic Approach for the Treatment of Pseudoxanthoma Elasticum Patients. MDPI. [Link]
-
Pordié, M. (n.d.). Identification of inhibitory doses of statin molecules on selected BTV strains in cell culture. ORBIE Project Report. [Link]
-
ResearchGate Discussion. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate. [Link]
- Google Patents. (2020). Rosuvastatin tert-butylamine salt and preparation method thereof.
-
R&D Systems. (2018). How to Reconstitute Lyophilized Proteins. YouTube. [Link]
Sources
- 1. Mevastatin - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Relative lipophilicities, solubilities, and structure-pharmacological considerations of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors pravastatin, lovastatin, mevastatin, and simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mevastatin | HMG-CoA Reductase | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. New salts of HMG-CoA reductase inhibitors - Eureka | Patsnap [eureka.patsnap.com]
- 8. ahajournals.org [ahajournals.org]
- 9. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Mevastatin - LKT Labs [lktlabs.com]
- 12. selleckchem.com [selleckchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. What is a relevant statin concentration in cell experiments claiming pleiotropic effects? - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cholesterol Inhibition Assay: A Detailed Protocol for Determining the Potency of Mevastatin Hydroxy Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to performing an in vitro cholesterol inhibition assay using Mevastatin hydroxy acid. We delve into the biochemical principles of the HMG-CoA Reductase (HMGR) assay, the mechanism of statin-based inhibition, and provide a detailed, step-by-step protocol for experimental execution and data analysis. The protocol is designed as a self-validating system, incorporating essential controls to ensure data integrity. Furthermore, this guide explains the critical prerequisite of converting the Mevastatin prodrug into its biologically active hydroxy acid form, a necessary step for in vitro studies. The methodologies outlined herein are indispensable for researchers screening for novel HMGR inhibitors and characterizing the potency of known compounds like Mevastatin.
Introduction: Targeting the Rate-Limiting Step in Cholesterol Biosynthesis
Cholesterol is a vital lipid molecule, integral to the structure of cell membranes and serving as a precursor for steroid hormones and bile acids.[] While essential, elevated levels of cholesterol are a primary driver of atherosclerosis and subsequent cardiovascular diseases. The majority of the body's cholesterol is produced endogenously, primarily in the liver, through a complex multi-step process known as the mevalonate pathway.[2]
The enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) catalyzes the conversion of HMG-CoA to mevalonate.[][2] This reaction is the committed and rate-limiting step of the entire cholesterol biosynthesis pathway, making HMGR a principal target for therapeutic intervention.[2][3]
Statins are a class of drugs that act as competitive inhibitors of HMGR.[4][5] Mevastatin, a naturally derived statin, is a powerful tool for studying cholesterol metabolism.[6] It is important to recognize that Mevastatin is a prodrug, existing in an inactive lactone form.[7][8] For in vitro assays, it must first be hydrolyzed to its active β-hydroxy acid form, which structurally mimics the HMG-CoA substrate's intermediate and binds to the HMGR active site with exceptionally high affinity.[9]
This document details the spectrophotometric assay used to quantify this inhibition by monitoring the consumption of a key cofactor.
Principle of the HMG-CoA Reductase Assay
The activity of HMG-CoA Reductase is determined by monitoring the rate of NADPH oxidation, which exhibits a distinct absorbance maximum at 340 nm. In the enzymatic reaction, two molecules of NADPH are consumed to reduce one molecule of HMG-CoA to mevalonate.
Reaction Scheme: HMG-CoA + 2NADPH + 2H⁺ → Mevalonate + 2NADP⁺ + CoA-SH
The decrease in absorbance at 340 nm is directly proportional to the rate of HMGR activity.[3][10][11] When an inhibitor like Mevastatin hydroxy acid is introduced, it competes with the HMG-CoA substrate for the enzyme's active site. This competition reduces the rate of the enzymatic reaction, leading to a slower decrease in NADPH absorbance. By measuring this change in reaction velocity across a range of inhibitor concentrations, one can determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).[12][13]
The Cholesterol Biosynthesis Pathway & Statin Inhibition
The following diagram illustrates the initial stages of the mevalonate pathway, highlighting the critical role of HMG-CoA Reductase and the point of inhibition by Mevastatin.
Materials and Equipment
Reagents
-
Recombinant Human HMG-CoA Reductase (catalytic domain) (e.g., Sigma-Aldrich, Cat. No. H8789)[10]
-
3-Hydroxy-3-methylglutaryl Coenzyme A (HMG-CoA) (e.g., Sigma-Aldrich, Cat. No. S7447)[10]
-
β-Nicotinamide adenine dinucleotide 2'-phosphate reduced tetrasodium salt hydrate (NADPH) (e.g., Sigma-Aldrich, Cat. No. N6505)[10]
-
Mevastatin (lactone form) (e.g., Tocris, Cat. No. 1526)[8]
-
Pravastatin (for positive control) (e.g., Sigma-Aldrich, Cat. No. P4498)
-
Potassium Phosphate, monobasic (KH₂PO₄)
-
Potassium Chloride (KCl)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Dithiothreitol (DTT)
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ultrapure water
Equipment
-
UV-transparent 96-well microplates
-
Microplate spectrophotometer with kinetic reading capabilities at 340 nm and temperature control (37°C)
-
Multichannel and single-channel pipettes
-
Reagent reservoirs
-
Standard laboratory glassware and consumables
Reagent Preparation
Causality Behind Choices: Proper reagent preparation is paramount for assay success. Buffers are optimized for enzyme stability and activity. Cofactors like NADPH are light-sensitive and must be prepared fresh. The most critical step is the conversion of the Mevastatin prodrug to its active form, without which no inhibition would be observed.
Assay Buffer (100 mM Potassium Phosphate, 120 mM KCl, 1 mM EDTA, 5 mM DTT, pH 7.4)
-
Prepare a stock solution of 1 M Potassium Phosphate, pH 7.4.
-
For 100 mL of 1X Assay Buffer:
-
10 mL of 1 M Potassium Phosphate, pH 7.4
-
1.2 mL of 1 M KCl
-
200 µL of 0.5 M EDTA
-
Add ~85 mL of ultrapure water and mix.
-
Just before use, add 77.1 mg of DTT (final concentration 5 mM). DTT is a reducing agent that helps maintain the enzyme's active state.
-
Adjust the final volume to 100 mL with ultrapure water. Keep on ice.
-
Activation of Mevastatin to Mevastatin Hydroxy Acid
-
Scientific Rationale: Mevastatin is supplied as a lactone prodrug, which is inactive in vitro. Alkaline hydrolysis is required to open the lactone ring, forming the active β-hydroxy acid that competitively inhibits the enzyme.[9][14]
-
Protocol:
-
Prepare a 10 mM stock solution of Mevastatin lactone in DMSO.
-
To 100 µL of 10 mM Mevastatin, add 150 µL of 1 N KOH in methanol.
-
Incubate at 50°C for 2 hours to facilitate hydrolysis.
-
Cool to room temperature and neutralize the solution by adding 150 µL of 1 N HCl. This will yield a stock solution of ~2.5 mM Mevastatin hydroxy acid.
-
Prepare serial dilutions from this activated stock solution in Assay Buffer for the experiment.
-
Reagent Working Solutions
-
NADPH Solution (4 mM): Reconstitute lyophilized NADPH in Assay Buffer. Prepare this solution fresh on the day of the experiment and protect it from light.
-
HMG-CoA Substrate Solution (4 mM): Prepare a stock solution of HMG-CoA in ultrapure water and further dilute with Assay Buffer to the final working concentration.
-
HMG-CoA Reductase (HMGR) Enzyme: Thaw the enzyme on ice. Dilute the stock with cold Assay Buffer to a working concentration that produces a linear rate of NADPH consumption (e.g., a decrease of 0.02-0.05 Abs/min). This must be optimized empirically.
Experimental Protocol: A Self-Validating Workflow
The following workflow is designed for a 96-well plate format and includes all necessary controls to ensure the validity of the results.
Step-by-Step Procedure
The final reaction volume per well is 200 µL.
-
Plate Setup: Designate wells for each condition. It is crucial to include:
-
Blank: All components except the enzyme. Used to subtract the background rate of non-enzymatic NADPH degradation.
-
Negative Control (0% Inhibition): All components, with DMSO vehicle instead of inhibitor. Represents maximum enzyme activity.
-
Positive Control: A known inhibitor like Pravastatin to confirm assay performance.
-
Test Wells: Mevastatin hydroxy acid in a range of concentrations (e.g., 8-10 points for a full curve, from 1 nM to 10 µM).
-
-
Reagent Addition: Add reagents to the wells in the following sequence:
Reagent Volume per Well Final Concentration Notes Assay Buffer Variable - Add to bring final volume to 200 µL Inhibitor or Vehicle 10 µL Variable Mevastatin HA, Pravastatin, or DMSO NADPH Solution (4 mM) 10 µL 200 µM | HMGR Enzyme | 10 µL | Optimized | Do NOT add to Blank wells |
-
Pre-incubation: Gently tap the plate to mix. Pre-incubate the plate at 37°C for 5-10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 20 µL of 4 mM HMG-CoA Substrate Solution to all wells to start the reaction (Final concentration: 400 µM).
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer pre-heated to 37°C. Measure the decrease in absorbance at 340 nm every 20-30 seconds for 10-20 minutes.
Data Analysis and Interpretation
Calculation of Reaction Rate
-
Plot Absorbance (340 nm) vs. Time (minutes) for each well.
-
Identify the linear portion of the curve (initial velocity).
-
Calculate the slope of this linear portion to get the reaction rate (V) in ΔAbs/min.
-
Subtract the rate of the Blank from all other wells to correct for background NADPH oxidation.
Calculation of Percent Inhibition
Use the corrected rates to calculate the percentage of inhibition for each inhibitor concentration:
% Inhibition = [ (V_negative_control - V_inhibitor) / V_negative_control ] x 100
IC₅₀ Determination
The IC₅₀ value is the concentration of an inhibitor that reduces enzyme activity by 50%.[12][13]
-
Plot % Inhibition versus the logarithm of the inhibitor concentration .
-
Fit the data using a non-linear regression model (sigmoidal dose-response curve with variable slope) using software like GraphPad Prism or an online tool.[15]
-
The IC₅₀ is the concentration at the inflection point of the resulting curve.
Representative Data Table
The following table shows an example data structure for determining the IC₅₀ of Mevastatin hydroxy acid.
| [Mevastatin HA] (nM) | log[Mevastatin HA] | Corrected Rate (ΔAbs/min) | % Inhibition |
| 0 (Control) | N/A | 0.0450 | 0.0 |
| 1 | 0 | 0.0415 | 7.8 |
| 3 | 0.48 | 0.0361 | 19.8 |
| 10 | 1.0 | 0.0252 | 44.0 |
| 12.5 | 1.1 | 0.0225 | 50.0 |
| 30 | 1.48 | 0.0130 | 71.1 |
| 100 | 2.0 | 0.0054 | 88.0 |
| 300 | 2.48 | 0.0021 | 95.3 |
| Calculated IC₅₀ | ~12.5 nM |
References
-
Hulcher, F. H., & Oleson, W. H. (1973). Simplified spectrophotometric assay for microsomal 3-hydroxy-3-methylglutaryl CoA reductase by measurement of coenzyme A. PubMed. Retrieved from [Link]
-
WikiSkripta. (2024). Cholesterol biosynthesis and its regulation, role of HMG-CoA reductase and SREBP protein. Retrieved from [Link]
-
The Medical Biochemistry Page. (2026). Cholesterol: Synthesis, Metabolism, and Regulation. Retrieved from [Link]
-
Assay Genie. (n.d.). HMG-CoA Reductase Activity/Inhibitor Screening Kit (Colorimetric) (BN00816). Retrieved from [Link]
-
IMCO. (n.d.). HMG-CoA Reductase (HMGR) Assay Kit. Retrieved from [Link]
-
Ghavami, S., et al. (2013). Cholesterol Biosynthesis and Homeostasis in Regulation of the Cell Cycle. PMC. Retrieved from [Link]
-
Kemper, R. A., et al. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mevastatin. PubChem Compound Summary for CID 64715. Retrieved from [Link]
-
DavidsonX. (n.d.). IC50 Determination. edX. Retrieved from [Link]
-
Wikipedia. (n.d.). Mevastatin. Retrieved from [Link]
-
IOSR Journal. (n.d.). Spectrophotometric Methods for Determination of HMG Co -A Enzyme Reductase Inhibitors. Retrieved from [Link]
-
ResearchGate. (2018). How to calculate IC50 values of an inhibitor in a sample?. Retrieved from [Link]
-
Anwar, M., et al. (2022). In-vitro and in-silico determinations of HMG-CoA reductase inhibition potential of caffeic acid for therapeutics of hypercholesterolemia. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Wikipedia. (n.d.). Half maximal inhibitory concentration (IC50). Retrieved from [Link]
-
Ahmadi, Y., et al. (2021). Molecular targets of statins and their potential side effects: Not all the glitter is gold. PMC. Retrieved from [Link]
-
Chen, B., et al. (2002). Robotic inhibition assay for determination of HMG-CoA reductase inhibitors in human plasma. SciSpace. Retrieved from [Link]
- Google Patents. (n.d.). US7528265B2 - Process for the preparation of simvastatin.
-
Derle, D. V., et al. (n.d.). Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). US20080182303A1 - Methods for Making Simvastatin and Intermediates.
Sources
- 2. Cholesterol Biosynthesis and Its Health Impacts - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 3. HMG-CoA Reductase (HMGR) Assay Kit [sigmaaldrich.com]
- 4. Cholesterol biosynthesis and its regulation, role of HMG-CoA reductase and SREBP protein - WikiLectures [wikilectures.eu]
- 5. Cholesterol Biosynthesis and Homeostasis in Regulation of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mevastatin - Wikipedia [en.wikipedia.org]
- 7. Mevastatin | HMG-CoA Reductase | Tocris Bioscience [tocris.com]
- 8. Mevastatin | HMG-CoA Reductase Inhibitors: Tocris Bioscience [rndsystems.com]
- 9. scispace.com [scispace.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. assaygenie.com [assaygenie.com]
- 12. courses.edx.org [courses.edx.org]
- 13. IC50 - Wikipedia [en.wikipedia.org]
- 14. US7528265B2 - Process for the preparation of simvastatin - Google Patents [patents.google.com]
- 15. japsonline.com [japsonline.com]
Application Note: Precision Preparation of Mevastatin (Compactin) TBA Salt Stock Solutions
Abstract & Core Rationale
In quantitative bioassays, the accuracy of the inhibitor concentration is the single most critical variable affecting
Crucial Insight: Many protocols erroneously treat these forms as interchangeable. They are not. The Lactone requires alkaline hydrolysis (activation) before use in cell-free assays. The Mevastatin TBA Salt described in this guide is already in the active open-acid form . This protocol focuses on the precise calculation and preparation of the TBA salt, eliminating the activation step while correcting for the counter-ion mass to ensure exact molarity.
Chemical Identity & Stoichiometry
To prepare a precise solution, one must distinguish between the "Active Moiety" (the drug acting on the enzyme) and the "Total Species" (what is weighed on the balance).
| Parameter | Mevastatin (Lactone) | Mevastatin Hydroxy Acid | Mevastatin TBA Salt |
| State | Inactive Prodrug | Active Inhibitor | Active Stabilized Salt |
| CAS No. | 73573-88-3 | 99782-89-5 (Na salt) | 262285-80-3 |
| Formula | |||
| MW ( g/mol ) | 390.52 | 408.53 | 481.67 |
| Solubility | DMSO, Ethanol | Aqueous (pH > 7) | DMSO, Ethanol |
| Activation | Required (NaOH) | Not Required | Not Required |
Note: The TBA salt consists of Mevastatin Acid and tert-Butylamine in a 1:1 stoichiometric ratio. Therefore, 1 mM of TBA Salt yields 1 mM of Active Mevastatin Acid.
Mechanism of Action & Workflow Logic
The following diagram illustrates why the TBA salt is preferred for in vitro enzymatic assays (e.g., HMG-CoA Reductase activity kits) compared to the lactone form.
Figure 1: The Chemical Pathway. The TBA salt (Blue) bypasses the error-prone hydrolysis step required for the Lactone (Red), providing direct access to the active inhibitor.
Calculation Protocol
Do not rely on generic "5 mg/mL" recipes. Use the Molarity-Based Mass Calculation to ensure reproducibility.
The Master Formula
Where:
- = Desired Molarity (mM)
- = Volume of stock to prepare (mL)
- = Molecular Weight of the TBA Salt (481.67 g/mol )
- = Decimal purity from the Certificate of Analysis (e.g., 0.98)
Example Calculation
Goal: Prepare 10 mL of a 10 mM Stock Solution. CoA Purity: 98.5% (0.985).
-
Calculate Moles Required:
-
Calculate Raw Mass (100% Purity):
-
Correct for Purity:
Result: Weigh exactly 48.90 mg of Mevastatin TBA salt and dissolve in 10 mL of solvent.
Experimental Procedure
Materials Required[3][4][5][6][7]
-
Compound: Mevastatin TBA Salt (Store at -20°C, desiccated).
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ACS Grade or higher.
-
Why DMSO? Ethanol is acceptable, but DMSO minimizes evaporation during storage and prevents "edge effects" in plate-based assays.
-
-
Vessels: Amber glass vials (borosilicate) with PTFE-lined caps.
-
Why Amber? Statins can be light-sensitive over long periods.
-
Step-by-Step Protocol
Figure 2: Preparation Workflow. "Q.S." (Quantum Satis) ensures the final volume is accurate after the solid has displaced some solvent.
-
Equilibration: Remove the Mevastatin TBA vial from the freezer. Do not open yet. Allow it to sit at room temperature for 30 minutes.
-
Reasoning: Opening a cold vial causes condensation to form on the hygroscopic powder, degrading the salt and altering the weight.
-
-
Weighing: Weigh the calculated mass (e.g., 48.90 mg) into a sterile amber glass vial.
-
Initial Dissolution: Add approximately 50-70% of the calculated DMSO volume.
-
Mixing: Vortex vigorously. If particles persist, sonicate in a water bath for 2 minutes at room temperature. The solution should be completely clear and colorless.
-
Final Volume: Add DMSO to bring the solution to the exact target volume (e.g., 10 mL). Invert to mix.
-
Aliquoting: Do not store the bulk bottle. Aliquot into single-use volumes (e.g., 50 µL or 100 µL) in high-quality polypropylene microcentrifuge tubes or amber glass vials.
-
Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Avoid repeated freeze-thaw cycles.
Quality Control & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| Precipitation upon thawing | DMSO crystallization or saturation | Warm to 37°C for 5 mins and vortex. DMSO freezes at 19°C; this is normal. |
| Precipitation in Aqueous Buffer | "Crash out" effect | Dilute dropwise into vortexing buffer. Keep final DMSO concentration < 1%. |
| Inconsistent | Hydrolysis or degradation | Verify you are using TBA salt, not Lactone. If using Lactone, did you activate it? |
| Yellowing of solution | Oxidation | Discard. Statins should be colorless. Ensure storage is air-tight. |
References
-
Sigma-Aldrich. Mevastatin Hydroxy Acid t-Butylamine Salt Product Information. Accessed 2023.[2] Link
-
Cayman Chemical. Mevastatin (Compactin) Product Insert. Link
-
Endo, A. (1992). "The discovery and development of HMG-CoA reductase inhibitors." Journal of Lipid Research, 33(11), 1569-1582.[3] Link
-
Schachter, M. (2005). "Chemical, pharmacokinetic and pharmacodynamic properties of statins: an update." Fundamental & Clinical Pharmacology, 19(1), 117-125. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimal Storage and Handling of Hygroscopic Statin Salts
Introduction:
Welcome to the Technical Support Center for hygroscopic statin salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the optimal storage, handling, and stability testing of these critical active pharmaceutical ingredients (APIs). Statin salts are widely used in cardiovascular therapy, but their inherent hygroscopicity presents significant challenges in maintaining their physical and chemical stability. This resource aims to address common issues encountered during research and development, offering troubleshooting advice and answers to frequently asked questions to ensure the integrity and reliability of your experimental outcomes.
Part 1: The Science of Statin Salt Stability
Q1: What does it mean for a statin salt to be "hygroscopic," and why is it a concern?
A1: Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment. For statin salts, which are often amorphous or exist in specific hydrate forms, this property can lead to significant stability issues.[1][2][3] The absorbed moisture can act as a plasticizer, increasing molecular mobility and promoting conversion to less stable or different polymorphic forms.[4] Furthermore, water can directly participate in chemical degradation reactions, such as hydrolysis.[5][6][7]
The primary concerns associated with the hygroscopicity of statin salts are:
-
Chemical Degradation: The presence of water can facilitate hydrolysis of the ester or lactone groups present in some statins, leading to the formation of degradation products and a loss of potency.[5][6][7]
-
Physical Form Conversion: Moisture can induce changes in the crystalline structure (polymorphism) or a transition from an amorphous to a crystalline state.[1][4] This can impact critical properties like solubility, dissolution rate, and bioavailability.
-
Alteration of Mechanical Properties: For solid dosage form development, changes in moisture content can affect powder flow, compressibility, and tablet hardness.[8]
Q2: Which statin salts are particularly known for their hygroscopicity?
A2: The degree of hygroscopicity can vary among different statin salts. Here's a summary of some common statins:
| Statin Salt | Hygroscopicity Profile | Key Considerations |
| Pravastatin Sodium | Highly hygroscopic.[1] | Can absorb significant amounts of water, with water uptake reported to be up to 15% at 80% relative humidity (RH) after one week.[1] Exposure to high humidity can lead to the formation of its lactone form.[9] |
| Rosuvastatin Calcium | Hygroscopic.[2][3] | The amorphous form, while more soluble, is particularly susceptible to moisture-induced degradation.[10] |
| Atorvastatin Calcium | Can exist in various crystalline and amorphous forms, with the amorphous form being more hygroscopic and less stable.[4][11] | Moisture can facilitate the conversion between polymorphic forms and promote degradation.[4][12] |
| Simvastatin | The active form is a lactone and is poorly hygroscopic itself, but it is prone to hydrolysis in the presence of moisture, especially when formulated with hygroscopic excipients.[5][13] | The primary degradation pathway is the hydrolysis of the lactone ring to form simvastatin acid.[5][7] |
Q3: What are the primary degradation pathways for statins initiated by moisture?
A3: The most prevalent degradation pathway for statins in the presence of moisture is hydrolysis . The specific reaction depends on the structure of the statin.
-
For lactone-containing statins (e.g., Simvastatin): The lactone ring is susceptible to opening, forming the corresponding β-hydroxy acid.[5][7] This is often the active form, but its formation in the drug substance or product represents a chemical change that must be controlled.
-
For other statin salts (e.g., Atorvastatin, Rosuvastatin): While not containing a lactone ring in their active form, they can still undergo hydrolytic degradation at other susceptible sites in the molecule, particularly under acidic or basic conditions, which can be exacerbated by the presence of moisture.[12][14]
Another significant issue is photodegradation , which can be accelerated in the presence of moisture. For instance, atorvastatin calcium can undergo photo-oxygenation reactions in the presence of water vapor.[14]
Here is a simplified diagram illustrating the impact of humidity on statin salt stability:
Caption: Impact of Humidity on Statin Salt Stability
Part 2: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Q4: I observed a change in the physical appearance of my statin salt powder (e.g., clumping, stickiness). What is happening and what should I do?
A4:
-
Causality: Clumping or stickiness is a classic sign of deliquescence, where the solid has absorbed enough atmospheric moisture to begin dissolving. This indicates that the storage conditions have a relative humidity (RH) above the critical relative humidity (CRH) of the compound. This significantly increases the risk of chemical degradation and polymorphic conversion.
-
Immediate Actions:
-
Immediately transfer the material to a desiccator with a fresh, active desiccant (e.g., silica gel, molecular sieves).
-
If possible, gently break up any large clumps to increase the surface area exposed to the dry environment.
-
Before further use, it is crucial to re-characterize the material. At a minimum, perform a loss on drying (LOD) or Karl Fischer titration to quantify the water content. Depending on the intended use, techniques like PXRD (for crystallinity) and HPLC (for purity and degradation products) are highly recommended.
-
-
Preventative Measures:
-
Always store hygroscopic statin salts in tightly sealed containers.
-
For highly sensitive materials, store them inside a desiccator or a controlled humidity chamber.
-
When handling the material, work quickly in a low-humidity environment (e.g., a glove box with controlled humidity) to minimize exposure to ambient air.
-
Q5: My HPLC analysis shows a new, unexpected peak that grows over time. Could this be related to storage conditions?
A5:
-
Causality: The appearance and growth of a new peak in your HPLC chromatogram is a strong indicator of chemical degradation. For statins, this is often a hydrolytic product.[6][7] For example, if you are working with simvastatin, the new peak is likely simvastatin hydroxy acid.[5] The rate of degradation is often accelerated by elevated temperature and humidity.[6][7]
-
Troubleshooting Steps:
-
Review Storage History: Check the temperature and humidity logs for the storage location of your sample. Were there any excursions outside the recommended range?
-
Forced Degradation Study: To tentatively identify the peak, you can perform a forced degradation study. Briefly expose a small amount of your statin salt to acidic, basic, and oxidative conditions. Comparing the retention times of the resulting degradation products with your unknown peak can provide strong clues.[6][15] LC-MS/MS analysis can be used for definitive structural elucidation.[15]
-
Implement a Stability-Indicating Method: Ensure your HPLC method is "stability-indicating," meaning it can resolve the parent drug from all potential degradation products.[15][16]
-
-
Workflow for Investigating a Degradation Peak:
Caption: Workflow for Investigating a Degradation Peak
Q6: I'm developing a formulation and my dissolution results are inconsistent. Could this be related to the hygroscopicity of the statin salt?
A6:
-
Causality: Absolutely. Inconsistent dissolution can be a direct consequence of physical instability caused by moisture. If the statin salt undergoes a polymorphic transformation or changes from an amorphous to a crystalline state, its solubility and dissolution rate can be significantly altered.[4][11] For example, an amorphous form is generally more soluble than a crystalline form. If moisture causes crystallization, the dissolution rate will decrease.
-
Troubleshooting Steps:
-
Characterize the API: Use Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to assess the solid-state form of the statin salt in your inconsistent batches.[4] Compare these results to your starting material and to batches that gave good dissolution results.
-
Control Humidity During Manufacturing: The manufacturing environment, especially processes like milling and blending, can expose the API to humidity. Consider implementing humidity control in your processing suite.
-
Evaluate Excipients: Some excipients are themselves hygroscopic and can pull moisture into the formulation, creating a microenvironment that destabilizes the statin.[5][13] Evaluate the hygroscopicity of your chosen excipients.
-
Packaging: The final packaging is critical. Use containers with low moisture vapor transmission rates (MVTR).[17][18][19] Consider including a desiccant in the packaging.
-
Part 3: Frequently Asked Questions (FAQs)
Q7: What are the ideal storage conditions (temperature and humidity) for hygroscopic statin salts?
A7: The ideal storage conditions are substance-specific and should be guided by the manufacturer's recommendations and pharmacopeial standards.[20] However, general best practices based on ICH guidelines are as follows:
| Condition | Temperature | Relative Humidity (RH) | Applicability |
| Long-Term Storage | 25°C ± 2°C | 60% RH ± 5% RH | For climactic zones I and II.[21] |
| or 30°C ± 2°C | 65% RH ± 5% RH | For climactic zones III and IVa.[21] | |
| Refrigerated Storage | 5°C ± 3°C | No specific RH control | For heat-sensitive materials.[22][23] |
| Freezer Storage | -20°C ± 5°C | No specific RH control | For highly unstable materials.[24] |
For particularly hygroscopic statin salts, it is highly recommended to store them in a desiccator or a controlled humidity cabinet at ≤ 40% RH . Always refer to the Certificate of Analysis or product information sheet for specific storage instructions.
Q8: How important is the choice of container for storing these salts?
A8: The choice of container is critically important. The container closure system is the primary barrier against moisture ingress.
-
Recommended Containers: Use tightly sealed, non-porous containers made of glass or a suitable plastic with a low moisture vapor transmission rate (MVTR).
-
USP Standards: The United States Pharmacopeia (USP) General Chapter <671> Containers—Permeation provides standards for classifying containers as "tight" or "well-closed" based on their MVTR.[17][18][19] For hygroscopic substances, a "tight" container is essential.
-
Practical Tips:
-
For long-term storage, consider containers with induction seals.
-
When opening and closing containers, do so in a low-humidity environment and ensure the cap is securely tightened.
-
For highly sensitive materials, consider packaging under an inert gas like nitrogen or argon to also protect against oxidation.
-
Q9: I need to weigh out a small amount of a hygroscopic statin salt for an experiment. What is the best way to do this without compromising the sample?
A9:
-
Environment is Key: The best practice is to handle the material in a glove box with controlled low humidity. If a glove box is not available, work quickly in the driest available environment. Avoid weighing on humid days.
-
Step-by-Step Protocol:
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold powder.
-
Use a clean, dry spatula.
-
Have your weighing vessel ready on the balance.
-
Open the container, quickly remove the required amount of powder, and immediately and tightly reseal the container.
-
If the bulk material was exposed to ambient air for more than a few moments, consider purging the headspace of the container with an inert gas before sealing.
-
Q10: How do I properly perform a stability study for a new formulation containing a hygroscopic statin salt?
A10: A stability study should be designed according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[21][25]
-
Key Components of a Stability Protocol:
-
Batches: Use at least three primary batches of your formulation.[26]
-
Container Closure System: The study must be conducted using the proposed final packaging.[27]
-
Storage Conditions: At a minimum, include long-term and accelerated storage conditions as defined by ICH.[21] For example:
-
Long-Term: 25°C/60% RH for 12 months.
-
Accelerated: 40°C/75% RH for 6 months.
-
-
Testing Frequency: Pull samples at defined time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 3, 6 months for accelerated).
-
Analytical Tests: The testing protocol should include:
-
Assay and Degradation Products: Using a validated stability-indicating HPLC method.
-
Water Content: By Karl Fischer titration.
-
Physical Properties: Appearance, dissolution, and solid-state characterization (PXRD) at the beginning and end of the study.
-
-
References
- ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma.
- ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd.
- Effects of Highly Hygroscopic Excipients on the Hydrolysis of Simvastatin in Tablet at High Relative Humidity. (2012). Indian Journal of Pharmaceutical Sciences, 74(6), 527–534.
- ICH guidelines for stability studies 1. (n.d.). Slideshare.
- Forms of pravastatin sodium. (n.d.).
- ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003, August 1). European Medicines Agency.
- Development and Validation of Stability-Indicating HPLC Methods for Quantitative Determination of Pravastatin, Fluvastatin, Atorvastatin, and Rosuvastatin in Pharmaceuticals. (2009). Analytical Letters, 42(12), 1844-1857.
- ICH Q1: Stability Testing of Drug Substances and Drug Products. (2025, April 11). ICH.
- <671> CONTAINERS-PERME
- Design, Development, and Characterization of Amorphous Rosuvastatin Calcium Tablets. (2021, November 8). Pharma Excipients.
- USP <671> Perme
- Public assessment report. (2021, September 27).
- Rosuvastatin Calcium. (n.d.). Japanese Pharmacopoeia.
- Revised USP Chapter <671> Containers - Performance Testing adopted. (2018, February 21). ECA Academy.
- Effects of Highly Hygroscopic Excipients on the Hydrolysis of Simvastatin in Tablet at High Relative Humidity. (2016, November 7).
- Forced degradation study of statins: A review. (2018, November 25).
- A Validated Stability Indicating RP-HPLC Method for Simvastatin, Identification and Characterization of Forced Degradation Products of Simvastatin Using LC-ESI-MS/MS. (n.d.). Advanced Analytical Chemistry.
- Forced degradation study of st
- Evaluation Methods for Stability and Analysis of Underlying Causes of Instability in Form I Atorvastatin Calcium Drug Substance. (2025, July 21). Molecules.
- Pravastatin, Sodium Salt. (n.d.). MilliporeSigma.
- The Storage Conditions For APIs And Medicines. (n.d.).
- Discovering New Crystalline Forms of Atorvastatin Calcium - New Strategies for Screening. (2012, December 17). Dissertation, Heinrich-Heine-Universität Düsseldorf.
- The effect of water activity on the amount of degradation product in the preparation of pravastatin sodium tablet. (n.d.).
- Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. (n.d.). Journal of the Brazilian Chemical Society.
- Drug quality and storage. (n.d.). MSF Medical Guidelines.
- Spectroscopic studies on photodegradation of atorvastatin calcium. (2021, July 28). Scientific Reports.
- Storing medicines safely and appropriately. (2025, April 15). General Pharmaceutical Council.
- Cold Storage Requirements for Active Pharmaceutical Ingredients. (2024, March 21). Single Use Support.
- Effect of Humidity Level on Tablet Stability. (2018, September 16). Pharmaguideline.
Sources
- 1. US7262218B2 - Forms of pravastatin sodium - Google Patents [patents.google.com]
- 2. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 3. pmda.go.jp [pmda.go.jp]
- 4. Evaluation Methods for Stability and Analysis of Underlying Causes of Instability in Form I Atorvastatin Calcium Drug Substance [mdpi.com]
- 5. Effects of Highly Hygroscopic Excipients on the Hydrolysis of Simvastatin in Tablet at High Relative Humidity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Effect of Humidity Level on Tablet Stability | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. opendata.uni-halle.de [opendata.uni-halle.de]
- 12. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Spectroscopic studies on photodegradation of atorvastatin calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Validated Stability Indicating RP-HPLC Method for Simvastatin, Identification and Characterization of Forced Degradation Products of Simvastatin Using LC-ESI-MS/MS [article.sapub.org]
- 16. tandfonline.com [tandfonline.com]
- 17. uspbpep.com [uspbpep.com]
- 18. csanalytical.com [csanalytical.com]
- 19. Revised USP Chapter <671> Containers - Performance Testing adopted - ECA Academy [gmp-compliance.org]
- 20. The Storage Conditions For APIs And Medicines [octagonchem.com]
- 21. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 22. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 23. Storing medicines safely and appropriately | General Pharmaceutical Council [pharmacyregulation.org]
- 24. susupport.com [susupport.com]
- 25. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 26. scribd.com [scribd.com]
- 27. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
Resolving baseline noise in Mevastatin impurity analysis
Welcome to the Mevastatin Impurity Analysis Support Center .
As a Senior Application Scientist, I understand that analyzing Mevastatin (and its structurally related statins like Lovastatin and Simvastatin) presents a unique "double-threat" to baseline stability: optical sensitivity and chemical instability .
You are likely operating under strict ICH Q3A/B thresholds, detecting impurities at 0.05% levels using UV detection (typically 238 nm or lower). At these limits, what looks like "noise" is often a complex interplay of solvent effects, hardware limitations, or the analyte itself chemically shifting inside your column.
This guide is structured to help you isolate, diagnose, and resolve these issues systematically.
Part 1: The Diagnostic Framework
Before changing column temperatures or swapping solvents, you must categorize the noise. Use this decision tree to identify your specific noise signature.
Figure 1: Diagnostic Decision Tree for HPLC Baseline Noise. Blue nodes indicate the starting point; Green nodes indicate hardware/solvent fixes; Red indicates chemical specificities of Mevastatin.
Part 2: Technical Troubleshooting (Q&A)
Issue 1: The "Chemical Noise" (Mevastatin Specific)
Q: My baseline looks wavy, and the Mevastatin peak sometimes tails or shows a "hump" underneath it. Is this column failure?
A: This is likely Interconversion Noise , not column failure. Mevastatin exists in two forms: the Lactone (closed ring) and the Hydroxy Acid (open ring). This equilibrium is pH-dependent.[1][2]
-
The Mechanism: If your mobile phase pH is near the pKa of the acid form (~4.5) or if your sample diluent pH differs significantly from the mobile phase, Mevastatin will interconvert during the run. This creates a "smear" of analyte between the retention time of the Lactone and the Acid, raising the baseline and looking like noise or tailing.
The Fix:
-
Lock the pH: Ensure your mobile phase is buffered to favor one form.
-
For Lactone (Most common): Use pH 3.0 – 4.0 (e.g., Dilute Phosphoric Acid or Ammonium Formate).
-
For Hydroxy Acid: Use pH > 7.0 (less common for impurity profiling).
-
-
Match the Diluent: Dissolve your sample in the mobile phase or a solvent with the same pH. Do not dissolve in pure neutral methanol and inject into an acidic mobile phase.
-
Temperature Control: Interconversion kinetics accelerate with heat. Keep the column oven at 25°C or 30°C; avoid going higher than 40°C unless necessary.
Issue 2: Gradient Drift & Spectral Noise
Q: I am running a gradient from 0.1% Phosphoric Acid to Acetonitrile. The baseline drifts upward drastically at 238 nm, masking small impurities.
A: This is Refractive Index (RI) or Absorbance Mismatch . While 238 nm is not "low UV" (like 200 nm), it is sensitive enough that the absorbance of Mobile Phase A (Water/Acid) and Mobile Phase B (Organic) must be balanced. Acetonitrile is transparent at 238 nm, but many additives are not.
The Fix: The "Doping" Technique If Mobile Phase A absorbs more than B (causing negative drift) or less than B (causing positive drift), you must balance them.
-
Scenario: Water + 0.1% H3PO4 (A) vs. 100% ACN (B).
-
Problem: Phosphate absorbs slightly at 238 nm; ACN does not. As %B increases, baseline drops.
-
Solution: Add a "ghost" amount of the additive to line B. Add 0.05% - 0.08% H3PO4 to your Acetonitrile bottle.
-
Goal: You want the UV absorbance of Line A to equal Line B.
-
Table 1: Common Solvent UV Cutoffs & Noise Risks
| Solvent / Additive | UV Cutoff (nm) | Risk at 238 nm | Action |
| Acetonitrile | 190 | Low | Preferred organic modifier. |
| Methanol | 205 | Moderate | Can cause noise if used in gradients >220 nm. |
| THF | 212 | High | Avoid unless stabilized; oxidizes to form UV-absorbing peroxides. |
| TFA (0.1%) | ~200 | High | Absorbs strongly; causes massive drift in gradients. |
| Phosphoric Acid | <190 | Low | Best buffer for Mevastatin Lactone stability. |
Issue 3: High-Frequency "Fuzzy" Noise
Q: The baseline is flat but "thick" (high peak-to-peak noise). I can't integrate the 0.05% impurity.
A: This is usually Electronic or Optical Noise . In impurity analysis, Signal-to-Noise (S/N) is critical. If the lamp energy is low or the flow cell is dirty, the detector gain increases, amplifying noise.[3]
The Fix:
-
Lamp Intensity Test: Check your Reference Energy. If it is <50% of the initial installation value, replace the Deuterium (D2) lamp.
-
Slit Width Optimization: If your detector allows, increase the slit width (e.g., from 4 nm to 8 nm). This allows more light to reach the diode, smoothing the noise. Note: This slightly lowers spectral resolution, but usually not enough to affect Mevastatin impurity separation.
-
Response Time (Time Constant): Ensure this is set correctly.
-
Too Fast (<0.5s): Too much noise.
-
Too Slow (>2.0s): Peaks become broad and short.
-
Target: 1.0s or 2.0s for standard HPLC; 0.1s or 0.5s for UPLC.
-
Part 3: The "Zero-Injection" Isolation Protocol
Use this protocol to definitively locate the source of the noise.
-
Step 1: The Static Test (Pumps Off)
-
Turn off flow. Monitor baseline for 10 mins.
-
Result: If noise persists, it is Electronic (Lamp, Detector Board, or Electrical Grounding).
-
Result: If baseline becomes a flat line, the noise is Flow/Chemistry related .
-
-
Step 2: The "Zero-Volume" Test (Pumps On, Column Off)
-
Remove the column.[4] Connect the injector directly to the detector with a union. Run your method.
-
Result: If noise persists (cyclic), it is the Pump (check valves/air).
-
Result: If noise persists (drift), it is the Mobile Phase (bad mixing/absorbance mismatch).
-
-
Step 3: The Column Test
-
Reinstall column.[4] Run 100% Acetonitrile (isocratic).
-
Result: If noise appears now, it is a Dirty Column (late eluting gunk from previous injections leaching off). Flush column with strong solvent (Methanol/THF) or replace.
-
Part 4: Visualizing the Chemical Instability
The following diagram illustrates the specific chemical pathway that ruins Mevastatin baselines if pH is not controlled.
Figure 2: The pH-dependent interconversion of Mevastatin. Failure to maintain pH < 5.0 leads to dynamic equilibrium during chromatography, causing baseline disturbances.
References
-
United States Pharmacopeia (USP). Simvastatin Monograph: Organic Impurities.[5] (Methodology for statin impurity analysis using UV detection at 238 nm and phosphate buffers).
-
Agilent Technologies. Transfer the EP/USP Method for Atorvastatin from a Traditional 5 µm Column to Poroshell 120. (Application Note 5990-5602EN). (Demonstrates baseline management in statin analysis).
-
Chromatography Online (LCGC). HPLC Diagnostic Skills – Noisy Baselines. (Comprehensive guide on distinguishing electronic vs. chemical noise).
-
Separation Science. Why Your HPLC Baseline Drifts—And How to Stop It. (Details on TFA and mobile phase absorbance mismatch).
-
National Institutes of Health (PubChem). Mevastatin Compound Summary. (Chemical structure and stability data).[6][7]
Sources
- 1. The interconversion kinetics, equilibrium, and solubilities of the lactone and hydroxyacid forms of the HMG-CoA reductase inhibitor, CI-981 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. agilent.com [agilent.com]
- 6. emergingstandards.usp.org [emergingstandards.usp.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: Mevastatin Hydroxy Acid t-Butylamine Salt
[1][2]
Executive Safety Directive
WARNING: HIGH POTENCY COMPOUND / REPRODUCTIVE TOXICANT
Mevastatin Hydroxy Acid t-Butylamine Salt (CAS 262285-80-3) is the salt form of the active open-ring metabolite of Mevastatin.[1][2] Unlike the lactone prodrug, this compound is pharmacologically active upon exposure. It must be handled as a Reproductive Toxicant (Category 1A) and a Suspected Carcinogen .[1][2]
Operational Default: Handle as Occupational Exposure Band (OEB) 4 (1–10 µg/m³ OEL) until specific industrial hygiene data proves otherwise.
Chemical Profile & Hazard Identification
| Parameter | Details |
| Chemical Name | Mevastatin Hydroxy Acid t-Butylamine Salt |
| CAS Number | 262285-80-3 |
| Molecular Formula | C₂₃H₃₆O₆[1][2][3] · C₄H₁₁N (Salt form) |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, Methanol, Ethanol; limited water solubility.[1][2] |
| Primary Hazards | Reproductive Toxicity: May damage fertility or the unborn child.Target Organ Toxicity: HMG-CoA reductase inhibition (muscle/liver).Skin/Eye Irritant: Due to t-butylamine counterion content.[1][2] |
Engineering Controls (Primary Barrier)[1][2]
Do not rely solely on PPE.[1][2] Engineering controls are the first line of defense for OEB 4 compounds.[2]
-
Powder Handling (Weighing/Transfer): Must be performed in a Class II, Type A2 Biological Safety Cabinet (BSC) or a Powder Containment Balance Enclosure with HEPA filtration.[1][2]
-
Solution Handling: Chemical Fume Hood with face velocity >100 fpm (0.5 m/s).
-
Static Control: Use an ionizing bar or anti-static gun during weighing to prevent powder dispersal due to static charge, common with statin salts.
Personal Protective Equipment (PPE) Matrix
This matrix is designed for laboratory-scale handling (<10g). For bulk manufacturing, upgrade to air-supplied suits.[1][2]
| Body Area | Requirement | Technical Rationale |
| Respiratory | N95 / P100 Respirator (if inside Hood/BSC)PAPR (if outside containment) | Prevents inhalation of aerosolized particulates.[1][2] Surgical masks offer zero protection against potent API dust.[1][2] |
| Hands | Double Nitrile Gloves (min 5 mil thickness) | Outer Glove: Long-cuff (300mm) over lab coat cuff.Inner Glove: Standard nitrile.[1][2] Change outer gloves immediately upon contamination.[1][2] |
| Eyes | Chemical Safety Goggles | Safety glasses with side shields are insufficient for powders that can drift.[1][2] Goggles seal the eye area.[2] |
| Body | Tyvek® Lab Coat or Coverall | Disposable, non-woven material prevents powder retention on street clothes.[1][2] Wrist cuffs must be elasticized.[1][2] |
| Feet | Shoe Covers | Required if handling >1g of powder to prevent tracking migration out of the lab.[2] |
Operational Protocols
A. Receipt & Storage[1][2][3][4]
-
Inspect: Verify container integrity upon receipt. Do not open shipping packaging in the general office area.
-
Storage: Store at -20°C (hygroscopic). Keep container tightly sealed under inert gas (Argon/Nitrogen) if possible to prevent hydrolysis of the salt.[2]
B. Weighing & Solubilization (The Critical Step)[1][2]
-
Preparation: Place an absorbent bench liner (plastic-backed) inside the BSC.[1][2]
-
Weighing:
-
Decontamination: Wipe down the exterior of the formulation vial with an ethanol-dampened wipe before removing it from the hood.[1][2]
C. Spill Response
Minor Spill (<500 mg):
-
Evacuate immediate area; allow dust to settle (2 mins).[1][2]
-
Cover: Gently cover powder with damp paper towels (do not pour water directly, as it may spread the powder).[2]
-
Clean: Wipe up using a circular motion from outside in.[1][2]
-
Wash: Clean area with 1N NaOH (to degrade the statin) followed by detergent water.[1][2]
Waste Disposal Strategy
Statins are biologically active environmental pollutants.[1][2] Do not dispose of down the drain.
-
Solid Waste: Collect all contaminated consumables (wipes, gloves, spatulas) in a dedicated "Cytotoxic/High Potency" waste bin (usually yellow or chemically compatible rigid container).[1][2]
-
Liquid Waste: Segregate into "High Potency Organic Waste." Label clearly with "Contains Mevastatin Salt – Reprotox."[1][2]
-
Destruction: Incineration is the only acceptable disposal method.[2]
Visualized Workflows
Diagram 1: Safe Handling & Solubilization Workflow
This flowchart illustrates the "Chain of Custody" for the chemical from storage to solution, ensuring containment breaks never occur.
Figure 1: Step-by-step containment workflow to minimize aerosol exposure.
Diagram 2: Waste Disposal Decision Tree
A logical guide to categorizing waste streams generated during the experiment.
Figure 2: Decision logic for compliant disposal of statin-contaminated waste.
References
-
National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 64715, Mevastatin. Retrieved from [Link][1][2]
-
SafeWork NSW. (2023).[1][2] Handling Cytotoxic Drugs and Related Waste. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2024).[1][2] Substance Information: Mevastatin.[1][2][3][4][5] Retrieved from [Link][1][2]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
